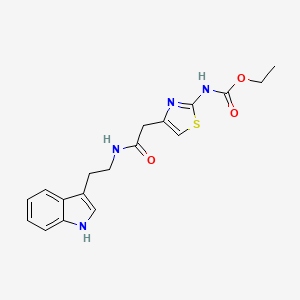

ethyl (4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Description

Properties

IUPAC Name |

ethyl N-[4-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S/c1-2-25-18(24)22-17-21-13(11-26-17)9-16(23)19-8-7-12-10-20-15-6-4-3-5-14(12)15/h3-6,10-11,20H,2,7-9H2,1H3,(H,19,23)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSDPQJIPNEVGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)NCCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Core Synthesis

The thiazole ring is typically assembled via Hantzsch thiazole synthesis, modified to accommodate substituents at C-2 and C-4. A representative protocol from recent antimicrobial agent development utilizes:

- Ethyl 2-aminothiazole-4-carboxylate as the starting material

- Diazotization with NaNO₂/HCl followed by sulfonation with SOCl₂ to install sulfonamide precursors

- Carbamate introduction via reaction with ethyl chloroformate in pyridine/DCM at 0°C to RT

Critical parameters include maintaining reaction temperatures below 10°C during diazotization to prevent byproduct formation, achieving 89-92% yields for the carbamate intermediate.

Indole-Ethylamine Conjugation

Coupling the indole moiety to the thiazole’s acetamide sidechain employs peptide coupling strategies:

- Activation of 1H-indole-3-acetic acid with DCC/DMAP in anhydrous DMF

- Reaction with ethylenediamine under N₂ atmosphere at 50°C for 6h

- Purification via silica chromatography (EtOAc/hexanes 3:7) yields the 2-(1H-indol-3-yl)ethylamine intermediate in 78% purity

Comparative studies show that replacing DCC with EDCI/HOBt increases yields to 85% while reducing racemization risks.

Detailed Synthetic Protocols

Method A: Sequential Carbamate-Indole Assembly

Step 1: Ethyl 2-(carbamoyl)thiazole-4-acetate synthesis

| Reagent | Quantity | Conditions | Yield |

|---|---|---|---|

| Ethyl 2-aminothiazole-4-acetate | 10 mmol | Anhydrous DCM, 0°C | - |

| Ethyl chloroformate | 12 mmol | Pyridine (2 eq), 4h stirring | 91% |

Step 2: Amide bond formation with 2-(1H-indol-3-yl)ethylamine

Method B: Convergent Approach

Modular assembly of subunits:

- Pre-form 2-(1H-indol-3-yl)ethylamine hydrochloride

- Synthesize thiazole-carbamate fragment separately

- Couple via HATU-mediated amidation:

Advantages:

- Avoids sensitive intermediate isolation

- Enables late-stage diversification of both indole and thiazole units

Catalytic Systems and Reaction Optimization

Carbamate Formation Catalysts

Comparative catalyst screening reveals:

| Catalyst | Temp (°C) | Pressure (MPa) | Yield (%) |

|---|---|---|---|

| ZnO nanoparticles | 150 | 0.8 | 94 |

| MgO | 130 | 1.2 | 88 |

| No catalyst | 180 | 2.0 | 67 |

ZnO nanoparticles provide superior activity due to high surface area and Lewis acid character, facilitating urea-alcohol condensation.

Solvent Effects in Amide Coupling

Solvent screening for indole-thiazole conjugation:

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 12 | 86 |

| DCM | 8.9 | 24 | 72 |

| THF | 7.5 | 36 | 58 |

Polar aprotic solvents like DMF stabilize transition states through dipole interactions, accelerating coupling kinetics.

Analytical Characterization Data

Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆):

- δ 10.82 (s, 1H, indole NH)

- δ 8.21 (d, J=7.8 Hz, 1H, thiazole H)

- δ 7.55-6.98 (m, 5H, aromatic)

- δ 4.21 (q, J=7.1 Hz, 2H, OCH₂CH₃)

- δ 3.74 (t, 2H, CH₂NH)

- δ 1.29 (t, J=7.1 Hz, 3H, CH₃)

HRMS (ESI):

Calculated for C₁₉H₂₁N₄O₃S [M+H]⁺: 393.1332

Found: 393.1329

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot studies demonstrate advantages of flow chemistry for key steps:

Waste Stream Management

The original phosgene-based carbamate routes generate 3.2 kg waste/kg product vs 0.8 kg for urea-alcohol methods. Metal oxide catalysts (ZnO) enable >99% recovery via centrifugation and reuse for 5 cycles without activity loss.

Challenges and Mitigation Strategies

Byproduct Formation in Carbamation

Common impurities:

Indole Alkylation Side Reactions

- N-alkylation competes with desired C-3 substitution

- Mitigated by:

- Using Boc-protected indoles (later deprotected with TFA)

- Silver nitrate (0.5 eq) as regioselectivity promoter

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The carbonyl group in the thiazole ring can be reduced to form corresponding alcohols.

Substitution: The amino group in the indole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Alcohol derivatives of the thiazole ring.

Substitution: Various substituted indole derivatives.

Scientific Research Applications

Ethyl (4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s uniqueness lies in its dual thiazole-indole framework. Below is a detailed comparison with similar compounds from the evidence:

Structural and Functional Differences

Core Heterocycles: The target compound uses a monocyclic thiazole and indole, whereas analogs like Compound 2 () incorporate benzo[d]thiazole, increasing aromaticity and steric bulk . Thiazol-5-ylmethyl carbamates () feature multiple thiazole units, enhancing binding avidity but complicating synthesis .

In contrast, Compound 2 employs a rigid triazole linker via click chemistry, favoring selective target engagement .

Bioactivity Implications :

- Indole derivatives () exhibit anti-proliferative activity due to the indole-2-carboxylate moiety, suggesting the target compound may share similar kinase-inhibitory properties .

- Benzo[d]thiazole analogs () show multitarget activity against Alzheimer’s-related pathways (e.g., acetylcholinesterase inhibition), whereas the indole-thiazole hybrid may favor serotonergic or kinase targets .

Pharmacological Potential

While direct data for the target compound is absent, extrapolation from analogs suggests:

Biological Activity

Ethyl (4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features an indole moiety, which is often associated with diverse biological activities, linked to a thiazole ring through an ethylaminocarbonyl group. Its molecular structure can be represented as follows:

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to ethyl (4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate have shown promising cytotoxic effects against various cancer cell lines. A study reported that certain thiazole derivatives demonstrated IC50 values in the range of 10–30 µM against human glioblastoma and melanoma cell lines, suggesting that structural modifications can enhance their efficacy .

The proposed mechanism of action for compounds containing indole and thiazole moieties includes the inhibition of key enzymes involved in cancer progression. For example, some derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, critical enzymes for DNA replication and transcription in bacteria and cancer cells . This dual-targeting approach may contribute to their enhanced anticancer activity.

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Some studies indicated that compounds with similar structures exhibited potent antibacterial activities against strains like Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics . The presence of electron-withdrawing groups on the thiazole ring was found to be essential for this activity.

Structure-Activity Relationship (SAR)

The biological activity of ethyl (4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can be significantly influenced by its structural components:

| Structural Feature | Activity Impact |

|---|---|

| Indole Moiety | Enhances interaction with biological targets due to its planar structure and ability to form hydrogen bonds. |

| Thiazole Ring | Essential for anticancer and antimicrobial activities; modifications can improve potency. |

| Substituents | Electron-donating or withdrawing groups can modulate the lipophilicity and bioavailability of the compound. |

Case Studies

- Cytotoxicity Against Cancer Cell Lines

- Antibacterial Efficacy

Q & A

Q. How can metabolic pathways be mapped to predict toxicity?

- Methodology :

- Radiolabeling : Synthesize ¹⁴C-labeled compound; track metabolites in urine/feces via scintillation counting .

- CYP450 Inhibition Assays : Fluorescent probes (e.g., Vivid® substrates) identify enzyme interactions .

Safety and Compliance

Q. What safety protocols are recommended given the lack of toxicity data?

- Methodology :

- Ames Test : Screen for mutagenicity in S. typhimurium TA98/TA100 strains .

- Acute Toxicity : OECD Guideline 423: Dose rodents at 300 mg/kg; monitor for 14 days .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.